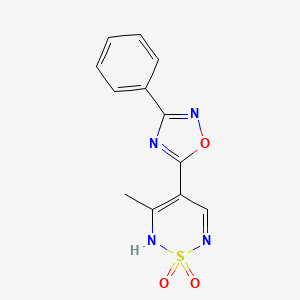
5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione is a heterocyclic compound that contains both oxadiazole and thiadiazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazine ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Amino or thio-substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access . It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . These interactions lead to the observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid: Similar in structure but lacks the thiadiazine ring.
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione: Similar but without the methyl group at the 5-position.
5-methyl-1,2,4-oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the thiadiazine ring.
Uniqueness
5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione is unique due to the presence of both oxadiazole and thiadiazine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-10(7-13-20(17,18)16-8)12-14-11(15-19-12)9-5-3-2-4-6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHEDJLIZQCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS(=O)(=O)N1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














